Methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Description
Methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1029439-78-8, molecular formula: C₁₄H₁₉BO₅) is a boronate ester derivative of methyl benzoate. It features a hydroxyl group at the 5-position and a pinacol-protected boronate group at the 2-position of the benzene ring. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and materials science . Its molecular weight is 278.11 g/mol, and it is stored under dry conditions at 2–8°C due to sensitivity to moisture. Safety data indicate hazards including skin/eye irritation (H315, H319) and respiratory irritation (H335) .
Properties
IUPAC Name |
methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO5/c1-13(2)14(3,4)20-15(19-13)11-7-6-9(16)8-10(11)12(17)18-5/h6-8,16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHVRODJDSNIUCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis as reagents and catalysts.
Mode of Action
It is known that boronic acids and their derivatives, such as this compound, are often used in organic synthesis for carbon-carbon bond formation reactions.
Biochemical Pathways
Boronic acids and their derivatives are known to participate in various organic reactions, including suzuki-miyaura cross-coupling reactions.
Result of Action
As a boronic acid derivative, it may participate in various organic reactions, leading to the formation of new compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds or catalysts. For instance, the compound’s stability might be affected by exposure to oxygen.
Biochemical Analysis
Biochemical Properties
Methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate plays a crucial role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Suzuki-Miyaura coupling reactions, where it acts as a boronic acid derivative to facilitate the formation of carbon-carbon bonds. This compound interacts with palladium catalysts to form intermediate complexes that enable the coupling of aryl halides with boronic acids, leading to the synthesis of biaryl compounds.
In addition to its role in organic synthesis, this compound can interact with various enzymes and proteins. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity. The nature of these interactions is often dependent on the specific structure of the enzyme and the binding affinity of the compound.
Cellular Effects
The effects of this compound on cellular processes are diverse and can vary depending on the type of cell and the concentration of the compoundFor instance, it may affect the phosphorylation status of proteins, thereby altering their function and downstream signaling events.
Furthermore, this compound can impact gene expression by interacting with transcription factors or other regulatory proteins. This can lead to changes in the expression levels of specific genes, ultimately affecting cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the formation of covalent bonds with target biomolecules, such as enzymes or proteins. This covalent binding can result in the inhibition or activation of the target molecule’s function.
Additionally, this compound can act as a competitive inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This type of inhibition can lead to a decrease in the enzyme’s catalytic activity and subsequent changes in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as exposure to light or heat.
Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings. For example, prolonged exposure to the compound can lead to cumulative changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may have minimal or beneficial effects, such as enhancing certain biochemical pathways or improving metabolic function. At higher doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential organ damage.
Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration. These effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to organic synthesis and enzyme interactions. It can interact with enzymes such as oxidoreductases and transferases, affecting their catalytic activity and altering metabolic flux.
The compound can also influence metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. This can lead to changes in the concentrations of specific metabolites, ultimately impacting cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments.
The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment. These factors can affect the compound’s localization and accumulation within cells and tissues.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications.
For example, the compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm or other organelles, where it can affect various cellular processes.
Biological Activity
Methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1029439-78-8) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and findings from various studies.
- Molecular Formula : C14H19BO5
- Molecular Weight : 278.11 g/mol
- CAS Number : 1029439-78-8
- MDL Number : MFCD18730326
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the dioxaborolane moiety is believed to enhance its reactivity and selectivity towards certain enzymes and receptors.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus (MRSA) | 4–8 μg/mL |
| Compound B | Mycobacterium abscessus | 0.5–1.0 μg/mL |
| Compound C | Mycobacterium smegmatis | 0.5–1.0 μg/mL |
These findings suggest that this compound could potentially be developed as an antimicrobial agent against resistant strains of bacteria.
Anticancer Activity
In vitro studies have shown that this compound exhibits promising anticancer properties. For example:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | Strong inhibitory effect on cell proliferation |
| MCF10A (Non-cancerous) | >10 | Selectivity towards cancer cells |
The selectivity index indicates that the compound could preferentially target cancer cells while sparing normal cells, which is a desirable characteristic in cancer therapeutics.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the efficacy of this compound against multidrug-resistant strains of Staphylococcus aureus. The results indicated a significant reduction in bacterial load in treated groups compared to controls.
-
Case Study on Anticancer Properties :
- In a mouse model of metastatic breast cancer using the MDA-MB-231 cell line, treatment with the compound resulted in a notable decrease in tumor size and metastasis compared to untreated controls.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that the compound has moderate bioavailability with slow elimination rates. Toxicity assessments have shown acceptable safety profiles at high doses in animal models:
| Parameter | Value |
|---|---|
| Cmax (mg/mL) | 592 ± 62 |
| t1/2 (hours) | >12 |
These results indicate that this compound may have favorable pharmacokinetic properties for further development.
Scientific Research Applications
Synthesis and Chemical Properties
Methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 1029439-78-8) has a molecular formula of C₁₄H₁₉BO₅ and a molecular weight of 278.11 g/mol. The compound features a boronate ester structure that is significant for its reactivity in various chemical transformations .
The synthesis typically involves the reaction of methyl 5-hydroxybenzoate with boron reagents under controlled conditions. For instance, one method includes using bis(pinacolato)diboron in the presence of a palladium catalyst to facilitate the formation of the desired product .
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of this compound. It has shown effectiveness against various strains of bacteria, including antibiotic-resistant types. The compound's boron moiety is believed to enhance its interaction with bacterial cell walls or metabolic pathways .
Drug Development
The compound is being explored as a scaffold for developing new therapeutic agents. Its unique structure allows for modifications that can lead to derivatives with enhanced biological activity. Research indicates that compounds derived from this compound exhibit promising inhibitory effects on enzymes relevant in cancer and metabolic disorders .
Material Science Applications
This compound is also utilized in material science due to its ability to form stable complexes with metals and other materials. This property makes it suitable for applications in:
- Polymer Chemistry : As a cross-linking agent in polymer synthesis.
- Nanotechnology : In the development of nanomaterials for drug delivery systems or sensors due to its biocompatibility and functionalization potential .
Case Study 1: Antimicrobial Resistance
A study published in MDPI demonstrated the synthesis of derivatives from this compound that showed significant antibacterial activity against resistant strains of Staphylococcus aureus. The derivatives were tested for their Minimum Inhibitory Concentration (MIC), revealing effective inhibition at low concentrations .
Case Study 2: Cancer Therapeutics
Another research effort focused on modifying the compound to enhance its selectivity towards cancer cells. The resultant compounds exhibited IC50 values in the low micromolar range against various cancer cell lines. This highlights the potential for further development into viable cancer treatments .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester group facilitates palladium-catalyzed cross-coupling with aryl halides, enabling the synthesis of biaryl structures. This reaction is central to its utility in medicinal chemistry and materials science.
Table 1: Representative Suzuki-Miyaura Coupling Conditions
Mechanistic Insights
-
The boronic ester undergoes transmetallation with a palladium catalyst, forming a Pd-aryl intermediate that couples with the aryl halide .
-
The hydroxy group may stabilize intermediates via hydrogen bonding but typically requires protection in strongly basic conditions .
Oxidation to Phenolic Derivatives
The boronic ester can be oxidized to generate phenolic compounds under mild oxidative conditions.
Table 2: Oxidation Reactions
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 30% H₂O₂ | THF/H₂O, 0°C, 1.5 h | Biphenyl-2-ol derivatives | 98% | |
| O₂ (air) | MeCN, room temperature | Benzoic acid derivatives | 100% |
Key Observations
-
Oxidation with H₂O₂ proceeds via electrophilic attack on the boron center, followed by hydrolysis to yield the phenol .
-
Air oxidation is slower but effective for large-scale reactions .
Protection/Deprotection of the Hydroxyl Group
The phenolic hydroxyl group can be selectively protected to prevent undesired side reactions during synthesis.
Table 3: Protection Strategies
| Protecting Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| MOM-Cl | K₂CO₃, DMF, 0°C to RT | Methoxymethyl (MOM)-protected derivative | 53% | |
| TMSCl | MeCN, H₂O, RT | Trimethylsilyl (TMS)-protected derivative | 100% |
Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
Preparation Methods
Direct Borylation of Benzoate Derivatives
Method Overview:
This approach involves the direct conversion of halogenated benzoates into boronic esters through palladium-catalyzed borylation. The process typically employs bis(pinacolato)diboron as the boron source, with palladium complexes facilitating the transfer of boron to the aromatic ring.
- Catalyst: Palladium complexes such as Pd(dppf)Cl₂ or Pd(OAc)₂
- Boron Source: Bis(pinacolato)diboron
- Base: Potassium acetate or sodium carbonate
- Solvent: Dimethylformamide (DMF), toluene, or ethanol
- Temperature: 80–100°C
- Duration: 12–24 hours
Research Findings:
A study reports successful synthesis using Pd(dppf)Cl₂ with bis(pinacolato)diboron in DMF at 80°C, yielding the boronic ester with high efficiency. The reaction mechanism involves oxidative addition of the halogenated benzoate to palladium, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the boronic ester.
| Parameter | Details |
|---|---|
| Catalyst | Pd(dppf)Cl₂ or Pd(OAc)₂ |
| Boron Source | Bis(pinacolato)diboron |
| Base | Potassium acetate |
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12–24 hours |
| Yield | 75–85% |
Synthesis via Boronic Acid and Pinacol Reaction
Method Overview:
This method involves the reaction of the corresponding boronic acid with pinacol to produce the boronic ester. It is a straightforward process suitable for laboratory-scale synthesis.
- Reagents: Boronic acid derivative and pinacol
- Catalyst: None required, though sometimes a dehydrating agent is used
- Solvent: Toluene or ethanol
- Temperature: Reflux (~80°C)
- Duration: 4–6 hours
Research Findings:
VulcanChem reports that reacting methyl 5-hydroxy-2-boronic acid with pinacol in ethanol under reflux produces the target boronate ester with yields exceeding 70%. The process benefits from mild conditions and straightforward purification.
| Parameter | Details |
|---|---|
| Reagents | Boronic acid + Pinacol |
| Solvent | Ethanol |
| Temperature | Reflux (~80°C) |
| Reaction Time | 4–6 hours |
| Yield | 70–75% |
Oxidative Conversion from Boronic Acid to Boronic Ester
Method Overview:
An oxidative process can convert boronic acids to boronic esters using oxidizing agents such as sodium periodate, often in the presence of ammonium acetate, under mild conditions.
- Reagents: Boronic acid, sodium periodate, ammonium acetate
- Solvent: Acetone-water mixture
- Temperature: 20°C
- Duration: 16 hours
Research Findings:
A study demonstrates that sodium periodate efficiently oxidizes boronic acids to their corresponding boronic esters with yields around 71%. This method is useful for functional group transformations and purification.
| Parameter | Details |
|---|---|
| Reagents | Sodium periodate, ammonium acetate |
| Solvent | Acetone-water mixture |
| Temperature | 20°C |
| Reaction Time | 16 hours |
| Yield | 71.2% |
Cross-Coupling Strategies for Functionalization
Method Overview:
Advanced synthesis involves Suzuki-Miyaura cross-coupling reactions to introduce the boronic ester onto aromatic frameworks. This process employs aryl halides, boronate esters, palladium catalysts, and bases such as cesium carbonate.
- Catalysts: Pd(PPh₃)₄ or Pd(dppf)Cl₂
- Solvent: 1,4-dioxane, water, or DMF
- Temperature: 85–90°C
- Duration: 16 hours
Research Findings:
Research indicates high-yielding coupling reactions, with yields reaching up to 71%, enabling the synthesis of complex boronic esters with diverse substituents.
| Parameter | Details |
|---|---|
| Catalyst | Pd(PPh₃)₄ or Pd(dppf)Cl₂ |
| Base | Cesium carbonate or sodium carbonate |
| Solvent | 1,4-Dioxane-water mixture |
| Temperature | 85–90°C |
| Reaction Time | 16 hours |
| Yield | Up to 71% |
Summary of Preparation Methods
| Method | Key Reagents & Conditions | Typical Yield | Suitable For |
|---|---|---|---|
| Direct palladium-catalyzed borylation | Halogenated benzoates + bis(pinacolato)diboron, Pd catalyst, base, solvent | 75–85% | Laboratory synthesis |
| Boronic acid + pinacol reaction | Boronic acid + pinacol, reflux in ethanol | 70–75% | Laboratory, small-scale synthesis |
| Oxidative conversion | Boronic acid + sodium periodate + ammonium acetate, acetone-water | 71.2% | Functional group transformation |
| Cross-coupling (Suzuki-Miyaura) | Aryl halides + boronic esters, Pd catalyst, base, solvent | 71% | Complex molecule synthesis |
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 5-hydroxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?
Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling precursors , where the boronate ester moiety is introduced via palladium-catalyzed borylation. Key steps include:
- Borylation of halogenated benzoates : React methyl 5-hydroxy-2-bromobenzoate with bis(pinacolato)diboron (B₂pin₂) using Pd(dppf)Cl₂ as a catalyst and Na₂CO₃ as a base in a solvent system like DME/water at 80°C .
- Purification : Post-reaction, column chromatography (silica gel, hexane/ethyl acetate gradients) is employed to isolate the product. Purity (>95%) is confirmed via HPLC or ¹H NMR .
Basic: How should researchers purify and characterize this boronate ester?
Answer:
- Purification : Use flash chromatography with silica gel (hexane:EtOAc 4:1 to 2:1) to remove unreacted boronating agents. Recrystallization in ethanol/water mixtures may enhance crystallinity .
- Characterization :
Advanced: How do steric and electronic effects of the 5-hydroxy group influence regioselectivity in cross-coupling reactions?
Answer:
The 5-hydroxy group introduces steric hindrance and electronic modulation:
- Steric effects : The hydroxyl group may restrict coupling to the ortho position relative to the boronate, favoring meta-substituted products in aryl-aryl couplings.
- Electronic effects : Hydrogen bonding between the hydroxyl and catalyst (e.g., Pd(OAc)₂) can stabilize transition states, altering regioselectivity. Comparative studies with methyl-protected analogs (e.g., methyl 5-methoxy derivatives) are recommended to isolate electronic contributions .
Advanced: What are the stability considerations for this compound under acidic/basic or high-temperature conditions?
Answer:
- Hydrolytic stability : The boronate ester is prone to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions. Storage in anhydrous solvents (e.g., THF, DMF) at –20°C is advised .
- Thermal stability : Decomposition occurs above 150°C. For high-temperature reactions (e.g., microwave-assisted coupling), limit exposure to <2 hours .
Advanced: How can conflicting reactivity data in cross-coupling studies be resolved?
Answer:
Discrepancies in reaction yields or selectivity often arise from:
- Catalyst variability : Test multiple Pd sources (e.g., Pd(dppf)Cl₂ vs. Pd(PPh₃)₄) to identify ligand-dependent effects .
- Substrate purity : Trace moisture or boronic acid impurities (from ester hydrolysis) can inhibit coupling. Pre-dry substrates with molecular sieves and verify purity via ¹H NMR .
Advanced: What analytical strategies differentiate between boronate ester tautomers or degradation products?
Answer:
- Tautomer identification : Use ¹¹B NMR to distinguish between boronate esters (δ ~30 ppm) and boronic acids (δ ~28 ppm) .
- Degradation profiling : LC-MS or TLC (visualized with KMnO₄ stain) detects hydrolyzed boronic acids or dimerized byproducts .
Basic: What safety protocols are essential when handling this compound?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation .
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How does the 5-hydroxy substituent impact crystallographic analysis?
Answer:
The hydroxyl group facilitates hydrogen-bonded crystal packing, improving diffraction quality. For SHELXL refinement, assign hydrogen positions via difference Fourier maps and restrain O–H distances (~0.82 Å) to mitigate thermal motion artifacts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
